Cephalochromin

Description

This compound has been reported in Pyrenochaeta nobilis, Plenodomus influorescens, and Verticillium with data available.

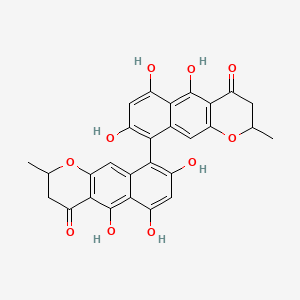

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,6,8-trihydroxy-2-methyl-9-(5,6,8-trihydroxy-2-methyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)-2,3-dihydrobenzo[g]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O10/c1-9-3-13(29)25-19(37-9)5-11-21(15(31)7-17(33)23(11)27(25)35)22-12-6-20-26(14(30)4-10(2)38-20)28(36)24(12)18(34)8-16(22)32/h5-10,31-36H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQBYBXYRUCBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=C3C4=C(C=C(C5=C(C6=C(C=C54)OC(CC6=O)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948813 | |

| Record name | Cephalochromin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25908-26-3 | |

| Record name | Cephalochromin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025908263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalochromin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Bioactivity of Cephalochromin from Verticillium sp.

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide array of biological activities. The genus Verticillium comprises a diverse group of fungi, many of which are known plant pathogens.[1][2] However, these fungi also represent a potential source of novel bioactive compounds. One such compound is Cephalochromin, a polyketide with a complex dimeric structure. This document serves as a comprehensive resource on this compound, with a focus on its discovery from Verticillium sp. and its potential applications in drug development.

Discovery and Physicochemical Properties

This compound was first reported in 1975 by Matsumoto and colleagues, who isolated it from the fungus Verticillium sp. K-113.[1] It is an organooxygen compound with the molecular formula C₂₈H₂₂O₁₀ and a molecular weight of 518.5 g/mol .[3]

Table 1: Physicochemical Properties of this compound [3]

| Property | Value |

| Molecular Formula | C₂₈H₂₂O₁₀ |

| Molecular Weight | 518.5 g/mol |

| IUPAC Name | 5,6,8-trihydroxy-2-methyl-9-(5,6,8-trihydroxy-2-methyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)-2,3-dihydrobenzo[g]chromen-4-one |

| CAS Number | 25908-26-3 |

Experimental Protocols

Generalized Isolation and Purification of this compound from Verticillium sp.

While the detailed experimental protocol from the original discovery by Matsumoto et al. is not available in the accessible literature, a general methodology for the isolation of this compound and similar fungal polyketides can be outlined as follows. This generalized protocol is based on common techniques for natural product isolation from fungal sources.

Diagram 1: Generalized Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

-

Fermentation: Verticillium sp. is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions of temperature and agitation to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and culture broth are separated. Both are typically extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.

-

Concentration: The organic solvent is evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography on silica gel, followed by size-exclusion chromatography (e.g., Sephadex LH-20) and further purification by high-performance liquid chromatography (HPLC) to isolate pure this compound.

Structure Elucidation

The structure of this compound is typically elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HMBC, HSQC) are used to establish the connectivity of atoms.

Biological Activity Assays

The antibacterial activity of this compound can be assessed by determining its minimum inhibitory concentration (MIC) against various bacterial strains using the broth microdilution method.

-

Bacterial Culture: Prepare a fresh culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at the optimal temperature for bacterial growth.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

The cytotoxic effect of this compound on cancer cell lines (e.g., A549 human non-small-cell lung cancer cells) can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

-

Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Biological Activities and Mechanism of Action

This compound has been shown to possess significant antibacterial and anticancer activities.

Antibacterial Activity

This compound exhibits antibacterial activity through the inhibition of the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in the fatty acid biosynthesis pathway.[3] This mode of action is distinct from that of many commonly used antibiotics.

Table 2: Antibacterial Activity of this compound [3]

| Target | IC₅₀ (µM) |

| Staphylococcus aureus FabI | 1.9 |

| Escherichia coli FabI | 1.8 |

The inhibition of FabI disrupts the synthesis of bacterial cell membranes, leading to bacterial cell death. The correlation between FabI inhibition and antibacterial activity has been confirmed by the reduced susceptibility of a FabI-overexpressing S. aureus strain to this compound.[3]

Anticancer Activity

This compound has demonstrated potent growth-inhibitory and apoptotic activity against human lung cancer A549 cells.[4]

Table 3: Anticancer Activity of this compound [4]

| Cell Line | IC₅₀ (µM) at 48h |

| A549 (Human non-small-cell lung cancer) | 2.8 |

The mechanism of its anticancer action involves the induction of G0/G1 cell cycle arrest and apoptosis through mitochondrial disruption.[4]

Diagram 2: Proposed Signaling Pathway for this compound-Induced Apoptosis in A549 Cells

Caption: Signaling pathway of this compound-induced apoptosis in A549 cells.

This compound treatment leads to a down-regulation of key cell cycle proteins, including cyclin D1, cyclin E, Cdk2, and Cdk4, resulting in cell cycle arrest at the G0/G1 phase.[4] Furthermore, it induces the generation of reactive oxygen species (ROS) and a subsequent loss of the mitochondrial membrane potential, key events in the intrinsic pathway of apoptosis.[4] The down-regulation of the anti-apoptotic protein survivin also contributes to the induction of apoptotic cell death.[4]

Conclusion and Future Perspectives

This compound, a secondary metabolite from Verticillium sp., demonstrates promising antibacterial and anticancer properties through distinct mechanisms of action. Its inhibition of the bacterial FabI enzyme presents a potential avenue for the development of new antibiotics. Moreover, its ability to induce apoptosis in cancer cells suggests its potential as a lead compound for novel anticancer therapies. Further research is warranted to fully elucidate its therapeutic potential, including in vivo efficacy studies and exploration of its activity against a broader range of pathogens and cancer cell lines. The development of synthetic analogs could also lead to compounds with improved potency and pharmacokinetic properties.

References

- 1. This compound, dihydroisoustilaginoidin A, and iso-ustilaginoidin A from Verticillium sp. K-113 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Main Ustilaginoidins and Their Distribution in Rice False Smut Balls [mdpi.com]

- 3. This compound, a FabI-directed antibacterial of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces G0/G1 cell cycle arrest and apoptosis in A549 human non-small-cell lung cancer cells by inflicting mitochondrial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

Cephalochromin: A Fungal Metabolite with Potent Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cephalochromin, a dimeric naphtho-γ-pyrone produced by various fungal species, has emerged as a secondary metabolite of significant scientific interest. Initially recognized for its antibacterial properties, recent research has unveiled its potent anticancer activities, positioning it as a promising candidate for further investigation in drug development. This document provides a comprehensive technical overview of this compound, detailing its biosynthesis, mechanisms of action, and key experimental data. It includes detailed protocols for its extraction and for evaluating its biological activities, supplemented with workflow and signaling pathway diagrams to facilitate a deeper understanding for researchers in oncology, microbiology, and natural product chemistry.

Chemical and Physical Properties

This compound is a structurally complex molecule belonging to the bis-naphtho-γ-pyrone class. It is characterized by a dimeric structure formed from two identical naphthopyrone monomers.

-

Molecular Weight : 518.47 g/mol [3]

-

Chemical Name : 5,6,8-trihydroxy-2-methyl-9-(5,6,8-trihydroxy-2-methyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)-2,3-dihydrobenzo[g]chromen-4-one[1]

-

Appearance : Typically isolated as a colored solid.

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by multifunctional enzymes called polyketide synthases (PKSs).[4][5][6] The biosynthesis of dimeric naphtho-γ-pyrones like this compound follows a multi-step pathway. While the specific gene cluster for this compound has not been fully elucidated, the general pathway involves the synthesis of a monomeric naphthopyrone unit by a PKS enzyme, followed by an oxidative coupling reaction to form the final dimeric structure. This dimerization is often catalyzed by enzymes such as laccases, which mediate regio- and atropselective phenol coupling.[7][8]

Caption: Generalized biosynthetic pathway of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits significant biological activity, most notably in the realms of anticancer and antibacterial research.

Anticancer Activity

This compound has demonstrated potent cytotoxic and pro-apoptotic effects in various cancer cell lines, particularly in non-small-cell lung cancer (A549) and acute myeloid leukemia (AML).[9][10]

Mechanism of Action: The anticancer effect is multifactorial, primarily targeting mitochondrial function to induce apoptosis and arresting the cell cycle.[7][9]

-

Induction of Oxidative Stress: this compound treatment leads to a marked increase in reactive oxygen species (ROS).[9][11]

-

Mitochondrial Disruption: The rise in ROS causes a loss of the mitochondrial membrane potential (MMP), a key event in the intrinsic apoptosis pathway.[7][11]

-

Regulation of Apoptotic Proteins: It downregulates anti-apoptotic proteins like survivin and Bcl-xL.[9]

-

Caspase Activation: The mitochondrial disruption leads to the activation of initiator caspases (caspase-8, caspase-9) and the executioner caspase-3.[7][9]

-

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[9]

-

Cell Cycle Arrest: this compound induces G0/G1 phase cell cycle arrest by downregulating the expression of key regulatory proteins, including cyclin D1, cyclin E, Cdk2, and Cdk4.[7][9][11]

-

Autophagy Induction: The compound has also been shown to trigger the expression of the autophagy marker LC3 II.[7][9]

Caption: Anticancer signaling pathways activated by this compound.

Antibacterial Activity

This compound is an effective antibacterial agent against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[12]

Mechanism of Action: Its antibacterial effect stems from the targeted inhibition of bacterial enoyl-acyl carrier protein (ACP) reductase (FabI).[12] FabI is a crucial enzyme in the bacterial type II fatty acid synthase (FAS-II) system, which is essential for membrane biosynthesis. By inhibiting FabI, this compound disrupts fatty acid production, leading to bacterial cell death. This mechanism is distinct from many common antibiotics, suggesting potential for use against resistant strains.[12]

Caption: Antibacterial mechanism of action for this compound.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for this compound's biological activities.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC₅₀ Value | Exposure Time | Citation(s) |

|---|---|---|---|---|---|

| A549 | Non-Small-Cell Lung Cancer | Growth Inhibition | 2.8 µM | 48 h | [7][9][11] |

| Various AML | Acute Myeloid Leukemia | Cytotoxicity (MTT) | 0.45 to >20 µM | 72 h | [10] |

| Healthy PBMC | Normal Blood Cells | Cytotoxicity (MTT) | 3.7 to 8.8 µM | 72 h |[10] |

Table 2: Antibacterial Activity of this compound

| Target | Organism | Assay | IC₅₀ Value | Citation(s) |

|---|---|---|---|---|

| FabI Enzyme | Staphylococcus aureus | Enzyme Inhibition | 1.9 µM | [12] |

| FabI Enzyme | Escherichia coli | Enzyme Inhibition | 1.8 µM |[12] |

Experimental Protocols

This section provides detailed methodologies for the extraction and biological evaluation of this compound.

Extraction and Purification from Fungal Culture

This protocol describes a general method for isolating this compound from a liquid fermentation broth of a producing fungus, such as Cosmospora vilior.

Caption: Workflow for this compound extraction and purification.

Methodology:

-

Fermentation: Cultivate the producing fungal strain (e.g., Cosmospora vilior) in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal temperature and agitation for a period sufficient for metabolite production (typically 14-21 days).

-

Harvesting: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or a similar filter medium.

-

Solvent Extraction: Transfer the filtered broth to a separatory funnel. Perform liquid-liquid extraction three times with an equal volume of an organic solvent such as ethyl acetate. Combine the organic layers.

-

Concentration: Evaporate the combined organic solvent in vacuo using a rotary evaporator to yield a crude extract.

-

Primary Purification (Column Chromatography):

-

Adsorb the crude extract onto a small amount of silica gel.

-

Load the adsorbed material onto a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Elute the column with a step gradient of increasing polarity, for example, hexane-ethyl acetate mixtures (e.g., 9:1, 8:2, ... 0:1) followed by ethyl acetate-methanol mixtures.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify and pool fractions containing this compound.

-

-

Secondary Purification (HPLC):

-

Concentrate the pooled fractions containing the target compound.

-

Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water).

-

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New dimeric naphthopyrones from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 5. Polyketide Synthase Gene Responsible for Citrinin Biosynthesis in Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Global profiling of polyketide synthases in facultative multicellular eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective Phenol Coupling by Laccases in the Biosynthesis of Fungal Dimeric Naphthopyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 13. researchgate.net [researchgate.net]

- 14. broadpharm.com [broadpharm.com]

A Technical Guide to the Spectroscopic Data of Cephalochromin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Cephalochromin, a natural product with significant biological activity. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development. It includes a compilation of nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, detailed experimental protocols, and a visualization of its proposed signaling pathway.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: Mass Spectrometry (MS) Data

| Parameter | Value | Source |

| Molecular Formula | C₂₈H₂₂O₁₀ | [PubChem CID: 160115][1] |

| Molecular Weight | 518.5 g/mol | [PubChem CID: 160115][1] |

| Precursor Ion (m/z) | [M-H]⁻: 517.1136 | [PubChem CID: 160115][1] |

| Precursor Ion (m/z) | [M-H]⁻: 517.1140204 | [PubChem CID: 160115][1] |

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Solvent | λmax (nm) | Source |

| Ethanol | 235, 278, 325 (shoulder), 410 | [Matsumoto et al., 1975][2] |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Source |

| 3400 | O-H stretching | [Matsumoto et al., 1975][2] |

| 1620 | C=O stretching (chelated) | [Matsumoto et al., 1975][2] |

| 1580 | Aromatic C=C stretching | [Matsumoto et al., 1975][2] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are based on standard practices for the analysis of natural products and are inferred from the available literature.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition:

-

The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

The ESI source is operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

A full scan mass spectrum is acquired over a mass range of m/z 100-1000 to determine the accurate mass of the molecular ion.

-

Tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion (e.g., m/z 517.11) and subjecting it to collision-induced dissociation (CID) to obtain fragment ions.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of this compound in the UV-Vis region, providing information about its chromophores.

Methodology:

-

Sample Preparation: A solution of this compound of known concentration is prepared in a UV-transparent solvent, such as ethanol.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

A quartz cuvette is filled with the solvent to serve as a blank.

-

Another quartz cuvette is filled with the this compound solution.

-

The absorbance spectrum is recorded over a wavelength range of 200-800 nm.

-

The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

-

Sample Preparation: The solid, purified this compound is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the KBr pellet or salt plate is recorded.

-

The sample spectrum is then recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

-

Signaling Pathway of this compound in A549 Human Non-Small-Cell Lung Cancer Cells

This compound has been shown to induce G0/G1 cell cycle arrest and apoptosis in A549 human non-small-cell lung cancer cells.[3] The following diagram illustrates the proposed signaling pathway based on the observed molecular changes.

Caption: Proposed signaling pathway of this compound in A549 lung cancer cells.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | C28H22O10 | CID 160115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, dihydroisoustilaginoidin A, and iso-ustilaginoidin A from Verticillium sp. K-113 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces G0/G1 cell cycle arrest and apoptosis in A549 human non-small-cell lung cancer cells by inflicting mitochondrial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Cephalochromin as a FabI Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalochromin, a secondary metabolite produced by various fungi, has been identified as a potent inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI). FabI is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for bacterial membrane biogenesis and overall viability. The distinct nature of the bacterial FAS-II pathway compared to the human type I fatty acid synthase (FASN) makes FabI an attractive target for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a FabI inhibitor, including its inhibitory activity, cellular effects, and the experimental evidence supporting its mode of action. While detailed kinetic and structural interaction data for this compound are not yet publicly available, this guide consolidates the existing knowledge and provides generalized experimental protocols relevant to its study.

Introduction: FabI as a Key Antibacterial Target

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for the discovery and development of new antibacterial agents with novel mechanisms of action. The bacterial fatty acid synthesis (FAS-II) pathway presents a promising source of new drug targets due to its essentiality for bacterial survival and its significant structural differences from the mammalian fatty acid synthase (FASN) system[1].

FabI, or enoyl-acyl carrier protein reductase, catalyzes the NADH or NADPH-dependent reduction of trans-2-enoyl-ACP to acyl-ACP, the final and rate-limiting step in the fatty acid elongation cycle[2]. Inhibition of FabI disrupts the synthesis of fatty acids, which are vital components of bacterial cell membranes, leading to the cessation of growth and, ultimately, cell death. The validation of FabI as an antibacterial target has been established through the action of well-known inhibitors like triclosan[1].

This compound, a naphtho-gamma-pyrone discovered from a fungal secondary metabolite, has been identified as the first FabI-directed antibacterial of microbial origin[3][4]. Its activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, highlights its potential as a lead compound for further antibiotic development.

Mechanism of Action of this compound

-

Direct Enzyme Inhibition: this compound has been shown to inhibit the enzymatic activity of purified FabI from both Staphylococcus aureus and Escherichia coli in a concentration-dependent manner[3][4].

-

Inhibition of Cellular Fatty Acid Synthesis: The inhibitory activity of this compound against FabI correlates well with its ability to block the incorporation of acetate into fatty acids in bacterial cells. This demonstrates that the enzymatic inhibition observed in vitro translates to the disruption of the fatty acid synthesis pathway within the cellular environment[4].

-

Target-Specific Resistance: Overexpression of the fabI gene in S. aureus leads to a significant reduction in the susceptibility of the bacteria to this compound. This classic genetic validation provides strong evidence that FabI is the specific intracellular target of this compound's antibacterial activity[4].

The proposed mechanism of action is the binding of this compound to the FabI enzyme, likely at or near the active site, thereby preventing the binding of its natural substrate, enoyl-ACP, and halting the fatty acid elongation cycle.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified through both enzymatic and microbiological assays. The available data is summarized in the tables below.

Table 1: In Vitro FabI Inhibition by this compound

| Enzyme Source | IC50 (µM) | Reference |

| Staphylococcus aureus FabI | 1.9 | [3][4] |

| Escherichia coli FabI | 1.8 | [3][4] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (e.g., enzymatic activity) is reduced by half.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2 - 8 | |

| Staphylococcus aureus | Quinolone-Resistant (QRSA) | 2 - 8 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed experimental protocols for the study of this compound as a FabI inhibitor have not been explicitly published in full. However, based on standard methodologies for evaluating FabI inhibitors, the following generalized protocols can be adapted.

FabI Enzyme Inhibition Assay (Generalized Protocol)

This assay spectrophotometrically measures the inhibition of FabI by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+.

Materials:

-

Purified FabI enzyme (S. aureus or E. coli)

-

NADH

-

Crotonoyl-CoA (substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADH, and crotonoyl-CoA in a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a control with DMSO only (no inhibitor).

-

Initiate the reaction by adding the purified FabI enzyme to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).

-

Calculate the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration.

-

Determine the percent inhibition relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Fatty Acid Synthesis Inhibition Assay (Generalized Protocol)

This assay measures the effect of this compound on the synthesis of new fatty acids in whole bacterial cells by tracking the incorporation of a radiolabeled precursor.

Materials:

-

Bacterial culture (S. aureus or E. coli)

-

Growth medium (e.g., Tryptic Soy Broth)

-

[¹⁴C]-acetate (radiolabeled precursor)

-

This compound

-

Scintillation fluid and counter

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Aliquot the culture into tubes and add different concentrations of this compound. Include a no-inhibitor control.

-

Incubate the cultures for a short period (e.g., 15-30 minutes) at 37°C with shaking.

-

Add a fixed amount of [¹⁴C]-acetate to each tube and continue the incubation for a defined period (e.g., 1 hour) to allow for its incorporation into newly synthesized fatty acids.

-

Stop the reaction and harvest the cells by centrifugation.

-

Wash the cell pellets to remove unincorporated [¹⁴C]-acetate.

-

Extract the total lipids from the cell pellets using an appropriate organic solvent mixture (e.g., chloroform:methanol).

-

Measure the radioactivity of the lipid extracts using a scintillation counter.

-

Calculate the percent inhibition of [¹⁴C]-acetate incorporation for each this compound concentration relative to the control.

Structure-Activity Relationship (SAR)

While a comprehensive SAR study for this compound has not been published, initial findings from Zheng et al. (2007) provide a crucial insight. The study reported that the methylether derivatives of this compound did not exhibit any inhibitory activity against FabI[4]. This suggests that the free hydroxyl groups on the naphtho-gamma-pyrone skeleton are essential for its interaction with the FabI enzyme and its subsequent inhibitory effect. These hydroxyl groups may be involved in forming key hydrogen bonds within the enzyme's active site.

Conclusion and Future Directions

This compound has been firmly established as a direct inhibitor of the bacterial enzyme FabI, leading to the disruption of fatty acid synthesis and subsequent inhibition of bacterial growth. Its activity against clinically relevant drug-resistant strains of S. aureus makes it an interesting natural product lead for antibiotic development.

However, a significant amount of research is still required to fully characterize its potential. Key areas for future investigation include:

-

Detailed Kinetic Analysis: Determination of the kinetic parameters (Ki, Kon, Koff) is crucial for understanding the binding affinity and residence time of this compound on the FabI enzyme.

-

Structural Studies: X-ray crystallography or cryo-electron microscopy of the this compound-FabI complex would provide invaluable insights into the precise binding mode and the specific molecular interactions, which would guide rational drug design for improved analogs.

-

Molecular Docking and Modeling: In the absence of experimental structural data, computational docking studies could predict the binding pose and interactions of this compound with the FabI active site.

-

Spectrum of Activity: A broader evaluation of the antibacterial spectrum of this compound against a wider range of Gram-positive and Gram-negative pathogens is needed.

-

In Vivo Efficacy and Toxicology: Preclinical studies in animal models of infection are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

References

- 1. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]

- 2. Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a FabI-directed antibacterial of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Spectrum of Cephalochromin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the antibacterial properties of Cephalochromin, a fungal secondary metabolite. The document focuses on its mechanism of action, available quantitative data on its inhibitory activity, and the experimental protocols used for its evaluation.

Introduction

This compound is a naphtho-γ-pyrone compound that has been identified as an antibacterial agent of microbial origin. Its primary mechanism of action distinguishes it from many other classes of antibiotics, making it a subject of interest for further research and development in the fight against bacterial infections. This guide synthesizes the current understanding of this compound's antibacterial spectrum and the methodologies to assess it.

Data Presentation: Inhibitory Activity of this compound

Table 1: IC50 Values of this compound against Bacterial FabI Enzymes

| Target Enzyme | Bacterial Species | IC50 (µM) | Reference |

| FabI | Staphylococcus aureus | 1.9 | [1] |

| FabI | Escherichia coli | 1.8 | [1] |

It has been reported that the FabI-inhibitory activity of this compound correlates well with its antibacterial activity and the inhibition of cellular fatty acid biosynthesis.[1] Furthermore, a Staphylococcus aureus strain overexpressing FabI exhibited reduced susceptibility to this compound, providing strong evidence that its mode of antibacterial action is via the inhibition of FabI.[1]

Mechanism of Action: Inhibition of Fatty Acid Biosynthesis

This compound's antibacterial effect stems from its targeted inhibition of FabI, a crucial enzyme in the bacterial fatty acid biosynthesis pathway (FASII). This pathway is essential for the production of fatty acids, which are vital components of bacterial cell membranes. By inhibiting FabI, this compound disrupts the elongation cycle of fatty acid synthesis, leading to the depletion of necessary membrane components and ultimately inhibiting bacterial growth.

This compound's mechanism of action via FabI inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antibacterial properties.

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Broth Microdilution MIC Assay

Workflow for determining the Minimum Inhibitory Concentration.

Detailed Steps:

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is used to prepare a suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then further diluted to achieve the final desired inoculum concentration.

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension, resulting in a final volume and bacterial concentration as per CLSI guidelines.

-

Controls: A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included on each plate.

-

Incubation: The plates are incubated at 37°C for 18 to 24 hours in ambient air.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

The inhibitory effect of this compound on the FabI enzyme can be quantified by monitoring the oxidation of NADH to NAD+ spectrophotometrically.

Workflow for FabI Inhibition Assay

Workflow for the FabI enzyme inhibition assay.

Detailed Steps:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a microplate well containing a suitable buffer, NADH, and a specific concentration of purified FabI enzyme.

-

Inhibitor Addition: Varying concentrations of this compound (dissolved in an appropriate solvent) are added to the wells. A control reaction without the inhibitor is also prepared.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, for example, crotonoyl-CoA.

-

Spectrophotometric Monitoring: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over a set period using a microplate reader.

-

Data Analysis: The initial velocity of the reaction is calculated for each this compound concentration. The percentage of inhibition is determined relative to the control reaction. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

This compound presents a targeted approach to antibacterial therapy through the inhibition of the FabI enzyme, a key component of the bacterial fatty acid biosynthesis pathway. While quantitative data on its broad-spectrum activity is limited, its potent inhibition of FabI in both S. aureus and E. coli suggests its potential as a lead compound for the development of new antibiotics. Further studies are warranted to establish a comprehensive antibacterial spectrum and to evaluate its in vivo efficacy and safety profile. The experimental protocols detailed in this guide provide a framework for such future investigations.

References

Cephalochromin: A Fungal Metabolite with Promising Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cephalochromin, a dimeric naphtho-γ-pyrone first isolated from the fungus Cephalosporium, has emerged as a molecule of significant interest in the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its potential as a therapeutic agent. This document summarizes key quantitative data, details experimental protocols for pivotal studies, and visualizes the known signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanisms of action.

Anticancer Activity

This compound has demonstrated notable antiproliferative and pro-apoptotic effects, particularly against non-small cell lung cancer.

Quantitative Data on Anticancer Effects

| Cell Line | Assay Type | Parameter | Value | Incubation Time (h) | Reference |

| A549 (Human Non-Small-Cell Lung Cancer) | Growth Inhibition | IC50 | 2.8 µM | 48 | [1] |

Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

Studies on A549 human non-small-cell lung cancer cells have revealed that this compound exerts its anticancer effects through a multi-pronged mechanism involving cell cycle arrest and the induction of apoptosis.[1]

This compound induces cell cycle arrest at the G0/G1 phase.[1] This is achieved through the downregulation of key proteins that regulate the cell cycle, including:

-

Cyclin D1

-

Cyclin E

-

Cyclin-dependent kinase 2 (Cdk2)

-

Cyclin-dependent kinase 4 (Cdk4)

Figure 1: this compound-induced G0/G1 cell cycle arrest pathway.

This compound triggers programmed cell death (apoptosis) through the mitochondrial-mediated pathway.[1] Key events in this process include:

-

Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS.

-

Loss of Mitochondrial Membrane Potential (MMP): The accumulation of ROS contributes to the disruption of the mitochondrial membrane potential.

-

Downregulation of Anti-apoptotic Proteins: The expression of anti-apoptotic proteins such as survivin and Bcl-xL is reduced.

-

Activation of Caspase Cascade: this compound induces the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3.

-

Cleavage of PARP: Activated caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

-

Induction of Autophagy: An increase in the expression of the autophagy marker LC3 II has also been observed.[1]

Figure 2: Apoptotic signaling pathway induced by this compound.

Experimental Protocols

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.

-

Cell Treatment: Treat A549 cells with this compound for the desired time.

-

Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Protein Extraction: Treat A549 cells with this compound, harvest, and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., caspases, PARP, Bcl-2 family proteins) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Figure 3: General workflow for Western Blot analysis.

Antibacterial Activity

This compound has been identified as a promising antibacterial agent that targets a key enzyme in bacterial fatty acid synthesis.

Quantitative Data on Antibacterial Effects

| Target/Organism | Assay Type | Parameter | Value | Reference |

| Staphylococcus aureus FabI | Enzyme Inhibition | IC50 | 1.9 µM | |

| Escherichia coli FabI | Enzyme Inhibition | IC50 | 1.8 µM |

Mechanism of Action: Inhibition of FabI

This compound's antibacterial activity stems from its ability to inhibit the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI). FabI is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for bacterial membrane biogenesis and survival. By inhibiting FabI, this compound disrupts fatty acid synthesis, leading to bacterial growth inhibition.

Figure 4: Mechanism of antibacterial action of this compound via FabI inhibition.

Experimental Protocol

-

Reaction Mixture Preparation: Prepare a reaction mixture containing NADH, crotonoyl-CoA (or crotonoyl-ACP) as the substrate, and the purified FabI enzyme in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Reaction Initiation and Monitoring: Initiate the reaction and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations and determine the IC50 value.

Other Potential Therapeutic Activities (Current Research Gaps)

While the anticancer and antibacterial properties of this compound are the most well-documented, preliminary investigations and the structural similarity to other bioactive natural products suggest potential in other therapeutic areas. However, there is a significant lack of dedicated research on this compound in the following areas:

-

Anti-inflammatory Activity: The effect of this compound on inflammatory pathways, such as the production of cytokines (e.g., TNF-α, IL-6) in macrophages, has not been thoroughly investigated.

-

Neuroprotective Effects: There is a dearth of studies exploring the potential of this compound to protect neurons from damage, for instance, against glutamate-induced excitotoxicity.

-

Antiviral Activity: The efficacy of this compound against various viruses, such as influenza or herpes simplex virus, remains largely unexplored.

Further research is warranted to explore these potential therapeutic avenues for this compound.

In Vivo Studies

Currently, there is a lack of published in vivo studies specifically investigating the efficacy of this compound in animal models for any of the aforementioned therapeutic areas, including lung cancer xenograft models. Such studies are crucial for validating the in vitro findings and assessing the pharmacological properties and safety profile of this compound in a living organism.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anticancer and antibacterial mechanisms of action. Its ability to induce cell cycle arrest and apoptosis in lung cancer cells and inhibit the essential bacterial enzyme FabI highlights its potential for further drug development.

Future research should focus on:

-

Detailed In Vivo Studies: Conducting in vivo efficacy and toxicity studies in relevant animal models is a critical next step.

-

Exploring Other Therapeutic Areas: Investigating the potential anti-inflammatory, neuroprotective, and antiviral activities of this compound could broaden its therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent and selective drug candidates.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a clinical therapeutic.

The comprehensive data and experimental frameworks provided in this technical guide aim to serve as a valuable resource for researchers and drug development professionals interested in unlocking the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Cephalochromin from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalochromin is a dimeric naphtho-γ-pyrone, a class of fungal secondary metabolites known for a variety of biological activities, including potential cytotoxic, antitumor, and antimicrobial properties.[1][2][3][4] This makes it a compound of interest for drug discovery and development. This compound has been isolated from several fungal genera, including Acremonium, Aspergillus, Penicillium, and Verticillium.[5] The production of this compound can be influenced by culture conditions and can sometimes be enhanced through co-cultivation with other microorganisms.

This document provides detailed protocols for the cultivation of a this compound-producing fungus, followed by the extraction and purification of the target compound. The methodologies described are based on established procedures for similar fungal metabolites and provide a strong foundation for researchers to successfully isolate this compound.

Data Presentation

Table 1: Fungal Species Reported to Produce this compound and Related Naphtho-γ-Pyrones

| Fungal Genus | Specific Species | Reference |

| Acremonium | Acremonium fusidioides | [5] |

| Aspergillus | Aspergillus niger, Aspergillus flavus | [6][7] |

| Penicillium | Penicillium sp. HK1-22 | [8] |

| Verticillium | Verticillium dahliae | [9][10][11][12][13] |

| Alternaria | Alternaria sp. ZG22 | [14] |

Table 2: Representative Yields of Naphtho-γ-Pyrones from Fungal Cultures

| Compound | Fungal Strain | Culture Volume | Yield | Reference |

| Rubrofusarin | Penicillium sp. HK1-22 | 30 L | 15 mg | [8] |

| Rubrofusarin B | Penicillium sp. HK1-22 | 30 L | 10 mg | [8] |

| Cephalosporin C (for comparison) | Acremonium chrysogenum W42-I | 4 L | 1.598 g (399.52 µg/mL) | [15] |

Note: Specific yields for this compound are not widely reported and can vary significantly based on the fungal strain and culture conditions. The provided data for related compounds offer an estimate of potential yields.

Experimental Protocols

Protocol 1: Cultivation of a this compound-Producing Fungus (e.g., Acremonium sp.)

This protocol describes the submerged fermentation of an Acremonium species for the production of this compound. Optimization of parameters such as pH, temperature, and incubation time may be required for different fungal strains.

1. Media Preparation:

-

Seed Medium (Potato Dextrose Agar - PDA):

-

Potato Extract Powder: 20 g

-

Glucose: 20 g

-

Agar: 18 g

-

Tap Water: 1 L

-

Autoclave at 121°C for 15 minutes.

-

-

Production Medium (Modified Rice Solid Medium):

-

Rice: 80 g

-

NaNO₃: 3.0 g

-

Water: 120 mL

-

Prepare in 1 L Erlenmeyer flasks and autoclave at 121°C for 20 minutes.

-

2. Inoculation and Fermentation:

-

Grow the Acremonium sp. on PDA plates at 28°C for 4-5 days.[16]

-

Cut two 5x5 mm² agar plugs from the PDA plate and use them to inoculate each flask containing the production medium.[16]

-

Incubate the flasks under static conditions at room temperature for 4 weeks.[8]

Protocol 2: Extraction of this compound

This protocol outlines the extraction of this compound from both the fungal mycelium and the culture broth.

1. Separation of Mycelium and Broth:

-

After the incubation period, filter the entire culture through several layers of sterile gauze to separate the fungal mycelium from the liquid broth.

2. Extraction from Culture Broth:

-

Extract the filtered broth three times with an equal volume of ethyl acetate (EtOAc) in a separatory funnel.

-

Combine the organic (EtOAc) layers and concentrate them under reduced pressure using a rotary evaporator to obtain the crude broth extract.

3. Extraction from Fungal Mycelium:

-

Extract the collected mycelium three times with methanol (MeOH).

-

Combine the methanolic extracts and concentrate them under reduced pressure to obtain the crude mycelial extract.

-

Combine the crude broth and mycelial extracts for further purification.

Protocol 3: Purification of this compound

This protocol describes a multi-step purification process using column chromatography.

1. Initial Fractionation by Vacuum Liquid Chromatography (VLC):

-

Pack a VLC column with silica gel.

-

Dissolve the combined crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed sample to the top of the VLC column.

-

Elute the column with a stepwise gradient of increasing polarity, for example, starting with petroleum ether, then petroleum ether-EtOAc mixtures of increasing polarity, and finally pure EtOAc and then EtOAc-MeOH mixtures.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

2. Further Purification by Sephadex LH-20 Column Chromatography:

-

Combine the this compound-containing fractions from the VLC.

-

Dissolve the combined fractions in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).

-

Apply the sample to a Sephadex LH-20 column.

-

Elute the column with an appropriate solvent system (e.g., methanol) to separate compounds based on size and polarity.

-

Collect and analyze fractions by TLC to isolate those containing this compound.

3. Final Purification by High-Performance Liquid Chromatography (HPLC):

-

For final purification, use a preparative or semi-preparative HPLC system.

-

A common choice for this class of compounds is a C18 reversed-phase column.[17]

-

Use a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.[17]

-

Monitor the elution at a suitable wavelength (e.g., 227 nm or other UV-Vis maxima of this compound).[17]

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Visualizations

Caption: Experimental workflow for this compound extraction.

Caption: Hypothetical biosynthetic pathway of this compound.

References

- 1. [PDF] Bis-naphtho-γ-pyrones from Fungi and Their Bioactivities | Semantic Scholar [semanticscholar.org]

- 2. Bis-naphtho-γ-pyrones from Fungi and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Isolation and identification of two new compounds from marine-derived fungus Acremonium fusidioides RZ01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Naphtho-gamma-pyrone production by Aspergillus niger isolated from stored cottonseed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Naphtho-γ-Pyrones Isolated from Marine-Derived Fungus Penicillium sp. HK1-22 and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Verticillium dahliae chromatin remodeling facilitates the DNA damage repair in response to plant ROS stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. The Kelch Repeat Protein VdKeR1 Is Essential for Development, Ergosterol Metabolism, and Virulence in Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Integrated Management of Verticillium Wilt of Cacao [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Discovery of Acremochlorins O-R from an Acremonium sp. through Integrated Genomic and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Purification of Cephalochromin via Column Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalochromin, a dimeric naphtho-γ-pyrone produced by various fungal species, including those from the Verticillium and Cephalosporium genera, has garnered significant interest due to its antibacterial properties. This document provides detailed application notes and a generalized protocol for the purification of this compound using column chromatography, a fundamental technique for isolating and purifying compounds from complex mixtures. The protocol is based on established methods for the purification of fungal secondary metabolites, specifically naphtho-γ-pyrones. Additionally, this document outlines the known antibacterial mechanism of this compound and presents relevant data in a structured format to facilitate research and development applications.

Introduction

This compound is a naturally occurring pigment with a complex chemical structure. Its biological activity, particularly its antibacterial effect, makes it a compound of interest for drug discovery and development. The primary mechanism of its antibacterial action is the inhibition of bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), a crucial enzyme in the fatty acid biosynthesis pathway.[1][2] This specific mode of action makes it a promising candidate for the development of novel antibiotics, especially in the context of rising antimicrobial resistance.

The isolation and purification of this compound from fungal fermentation broths are essential steps for its characterization, biological evaluation, and potential therapeutic application. Column chromatography is a highly effective method for this purpose, allowing for the separation of this compound from other fungal metabolites based on its physicochemical properties.

Experimental Protocols

While a specific, detailed protocol for the purification of this compound is not extensively documented in publicly available literature, the following is a generalized yet comprehensive protocol based on methods used for the purification of similar fungal naphtho-γ-pyrones.

Fungal Fermentation and Extraction

a. Fungal Strain and Culture Conditions:

-

Organism: Verticillium sp. or Cephalosporium sp. known to produce this compound.

-

Media: Potato Dextrose Broth (PDB) or a similar nutrient-rich medium suitable for fungal growth and secondary metabolite production.

-

Incubation: Cultures are typically grown in submerged fermentation for 14-21 days at 25-28°C with shaking (150 rpm) to ensure adequate aeration.

b. Extraction of Crude Metabolites:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Extract the mycelia and the culture filtrate separately with an organic solvent such as ethyl acetate or chloroform.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract containing this compound.

Column Chromatography Purification

a. Stationary Phase:

-

Silica gel (60-120 mesh) is a common choice for the initial purification step due to its versatility and effectiveness in separating compounds of varying polarities.

-

Sephadex LH-20 can be used for further purification, particularly for size-exclusion chromatography to remove impurities of different molecular sizes.

b. Mobile Phase:

-

A gradient of non-polar to polar solvents is typically employed. A common starting point is a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate.

-

For more polar compounds, a gradient of chloroform and methanol may be used.

c. Protocol for Silica Gel Column Chromatography:

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane). Pour the slurry into a glass column and allow it to pack under gravity, ensuring a uniform bed.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate in hexane or methanol in chloroform).

-

Fraction Collection: Collect fractions of the eluate in separate test tubes.

-

Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. This compound is a colored compound, which can aid in visual tracking.

-

Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to yield the purified compound.

d. Protocol for Sephadex LH-20 Chromatography (Fine Purification):

-

Column Packing: Swell the Sephadex LH-20 beads in the chosen solvent (e.g., methanol) and pack the column.

-

Sample Loading: Dissolve the partially purified this compound from the silica gel column in a small volume of the mobile phase.

-

Elution: Elute the sample with the same solvent.

-

Fraction Collection and Analysis: Collect fractions and analyze their purity by TLC or High-Performance Liquid Chromatography (HPLC).

Data Presentation

| Purification Step | Total Weight (mg) | This compound (mg) | Purity (%) | Yield (%) |

| Crude Extract | 5000 | 250 | 5 | 100 |

| Silica Gel Column | 400 | 200 | 50 | 80 |

| Sephadex LH-20 | 150 | 142.5 | 95 | 57 |

Mandatory Visualization

Experimental Workflow for this compound Purification

Caption: Workflow for the purification of this compound.

Signaling Pathway of this compound's Antibacterial Activity

Caption: Inhibition of FabI by this compound.

Conclusion

The purification of this compound from fungal sources is a critical step in harnessing its therapeutic potential. While a standardized protocol is not widely available, the application of established column chromatography techniques, such as those using silica gel and Sephadex LH-20, provides a robust framework for its isolation. The elucidation of its antibacterial mechanism, specifically the inhibition of FabI, underscores its importance as a lead compound in the development of new antibiotics. Further research is warranted to optimize purification strategies and to fully evaluate the pharmacological profile of this promising natural product.

References

Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cephalochromin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalochromin is a dimeric dihydroanthracenone, a type of fungal polyketide pigment that has garnered interest due to its potential biological activities. Accurate and reliable quantification of this compound in various samples, such as fungal fermentation broths and purified extracts, is crucial for research and development purposes. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a powerful and widely used technique for the analysis of such compounds. This document provides a detailed application note and protocol for the quantitative analysis of this compound using a reverse-phase HPLC method. The method is designed to be robust, specific, and suitable for routine analysis in a laboratory setting.

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal Cultures

This protocol outlines a general procedure for the extraction of this compound from fungal mycelia and fermentation broth. Optimization may be required depending on the fungal species and culture conditions.

Materials:

-

Fungal culture (mycelia and broth)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

Procedure:

-

Separate the fungal mycelia from the fermentation broth by filtration or centrifugation.

-

Extraction from Mycelia:

-

Lyophilize or air-dry the mycelia to remove excess water.

-

Grind the dried mycelia into a fine powder.

-

Extract the powdered mycelia with ethyl acetate (e.g., 10 mL of solvent per 1 g of dried mycelia) by sonication or vigorous shaking for 30-60 minutes.

-

Repeat the extraction process two to three times.

-

Combine the ethyl acetate extracts.

-

-

Extraction from Fermentation Broth:

-

Perform a liquid-liquid extraction of the fermentation broth with an equal volume of ethyl acetate.

-

Shake the mixture vigorously in a separatory funnel for 5-10 minutes.

-

Allow the layers to separate and collect the upper ethyl acetate layer.

-

Repeat the extraction twice more.

-

Combine the ethyl acetate extracts.

-

-

Drying and Concentration:

-

Dry the combined ethyl acetate extracts over anhydrous sodium sulfate.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Sample Reconstitution:

-

Reconstitute the dried extract in a known volume of methanol or the initial mobile phase composition.

-

Vortex the sample to ensure complete dissolution.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

-

High-Performance Liquid Chromatography (HPLC) Protocol

This proposed HPLC method is based on common practices for the analysis of fungal polyketides and aromatic compounds. Method validation and optimization are recommended for specific applications.

Instrumentation and Columns:

-

An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

A reverse-phase C18 column is recommended. A common choice would be a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm (based on typical absorbance of similar chromophores) |

| Injection Volume | 10 µL |

Data Presentation

The following table summarizes hypothetical but realistic quantitative data that could be obtained using the proposed HPLC method. This data should be used for illustrative purposes and as a benchmark for method validation.

Table 1: Example Quantitative Data for this compound Analysis

| Parameter | Value |

| Retention Time (t_R) | Approximately 18.5 min |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Recovery | 95% - 105% |

| Precision (%RSD) | < 2% |

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

This application note provides a comprehensive framework for the HPLC analysis of this compound. Researchers are encouraged to adapt and validate this method to suit their specific instrumentation and research needs.

Application Note: Quantitative Analysis of Cephalochromin using Liquid Chromatography-Mass Spectrometry (LC-MS)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the sensitive and selective quantification of Cephalochromin in fungal extracts using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a dimeric naphtho-γ-pyrone mycotoxin produced by various fungal species, including several strains of Penicillium and Aspergillus. It exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic properties, making it a compound of interest in drug discovery and food safety. Accurate quantification of this compound is crucial for evaluating its potential therapeutic applications and for monitoring its presence as a contaminant.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[1] This application note details a robust LC-MS/MS method for the reliable determination of this compound.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard (>98% purity)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

0.22 µm Syringe filters (PTFE or equivalent)

-

Microcentrifuge tubes (1.5 mL)

-

LC-MS vials

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution with 990 µL of methanol to create a 10 µg/mL working stock.

-

Calibration Standards (0.5 - 250 ng/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with a 50:50 mixture of methanol and water.

Sample Preparation (Fungal Extract)

This protocol outlines a generic extraction from a fungal culture. The procedure may need optimization based on the specific matrix.

-

Homogenization: Homogenize 1 g of the fungal mycelium or 1 mL of liquid culture broth.

-

Extraction: Add 5 mL of methanol to the homogenized sample. Vortex vigorously for 5 minutes, followed by sonication for 15 minutes in a water bath.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet solid debris.[2]

-

Collection: Carefully transfer the supernatant to a new tube.

-

Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3] Reconstitute the dried extract in 500 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).[4]

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial for analysis.[5]

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Setting |

|---|---|

| Column | C18 Reverse-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm)[6] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 5 min; Hold at 95% B for 2 min; Return to 10% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV[6] |

| Source Temperature | 120°C[6] |

| Desolvation Temp. | 400°C[6] |

| Precursor Ion (Q1) | m/z 535.1 ([M+H]⁺) |

| Product Ion (Q3) | m/z 285.1 (Quantifier), m/z 257.1 (Qualifier) |

| Collision Energy | Optimized for specific instrument (e.g., 25 eV, 35 eV) |

| Dwell Time | 100 ms |

Note: The MRM transitions are proposed based on the structure of this compound (M.W. 534.49). The precursor is the protonated molecule. Product ions correspond to plausible fragments resulting from the cleavage of the dimeric structure and subsequent losses. These values should be confirmed experimentally by direct infusion of a standard.

Data Presentation

Quantitative data should be processed using the instrument's software. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of this compound in samples is determined from this curve.

Table 3: Representative Method Validation Parameters

| Parameter | Typical Value | Description |

|---|---|---|

| Linear Range | 0.5 - 250 ng/mL | The concentration range over which the response is proportional to the concentration. |

| Correlation Coeff. (r²) | > 0.995 | A measure of the goodness of fit for the linear regression of the calibration curve. |

| LOD | 0.1 - 0.5 ng/mL | Limit of Detection: The lowest concentration of analyte that can be reliably detected.[7] |

| LOQ | 0.5 - 1.0 ng/mL | Limit of Quantification: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[2][7] |

| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating method repeatability.[2] |

| Accuracy (% Recovery) | 85% - 115% | The closeness of the measured value to the true value, often assessed by spike-recovery experiments.[2] |

Visualization

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample collection to final data analysis.

Caption: LC-MS/MS analysis workflow for this compound.

Logical Relationship of Method Validation

This diagram shows the relationship between key parameters required for a robust and reliable quantitative method.

Caption: Key parameters for LC-MS/MS method validation.

References

- 1. rsc.org [rsc.org]